molecular formula C5H14ClN3O B150828 Girard's reagent T CAS No. 123-46-6

Girard's reagent T

Cat. No. B150828
CAS RN: 123-46-6
M. Wt: 167.64 g/mol
InChI Key: YSULOORXQBDPCU-UHFFFAOYSA-N
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Description

Girard's Reagent T, known for its water-soluble properties, is particularly effective for the isolation of carbonyls from mixtures that are soluble in non-polar solvents . This reagent has been found useful in the study of the carbonyl content in rancid fats, indicating its potential for investigating autoxidized fats . The reagent's utility extends to various fields, including the synthesis of ionic liquids with tunable thermomorphic behavior, which can be used for practical applications such as scavenging water-soluble dyes and metal extraction from water .

Synthesis Analysis

The synthesis of Girard's Reagent T involves its combination with various compounds. For instance, it has been used to synthesize a dinuclear Ni(II) complex with 2-quinolinecarboxaldehyde, which was characterized by various techniques including IR spectroscopy and single-crystal X-ray diffraction . Similarly, Cd(II) complexes have been synthesized using Girard's Reagent T and 2-quinolinecarboxaldehyde, with their structures characterized by elemental analysis, IR, and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of complexes formed with Girard's Reagent T has been studied extensively. For example, the Ni(II) complex mentioned earlier exhibits intra-dimer ferromagnetic coupling and inter-dimer antiferromagnetic interaction, as revealed by magnetic measurements and DFT studies . The crystal structure of a chloro Cd(II) complex was determined, showing the coordination of the deprotonated hydrazone ligand through NNO-donor atoms .

Chemical Reactions Analysis

Girard's Reagent T reacts with aldehydes and ketones containing α-dicarbonyl functional groups to produce addition compounds with strong ultraviolet light absorption . It also reacts with aminomethylisatins, which can proceed with the elimination or retention of the aminomethyl group, resulting in positively charged isatin-3-acylhydrazones . These reactions are significant for the detection and measurement of specific compounds, such as glyoxal and other α-dicarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Girard's Reagent T derivatives have been explored in various studies. For instance, oligosaccharides derivatized with Girard's Reagent T showed improved performance in mass spectrometry, providing a ten-fold increase in detection sensitivity . The reagent's derivatives also facilitated the detection of glyoxal in a glyoxal-guanylic acid adduct . Additionally, the thermomorphic behavior of ionic liquids based on Girard's Reagent T has been demonstrated, with their phase behavior enabling a number of practical applications .

Scientific Research Applications

Carbonyl Compound Isolation and Analysis

Girard's reagent T has been effectively used in scientific research for the isolation and analysis of carbonyl compounds. It has been applied to study the carbonyl content in various substances, including fats, coals, and steroids. For instance, the water-soluble properties of Girard T hydrazones make it particularly effective for isolating carbonyls from mixtures soluble in non-polar solvents. This has been demonstrated in research on rancidity, where the reagent was used to investigate the distribution of volatile and non-volatile carbonyls in rancid fat (GADDIS, Ellis & Currie, 1961). Additionally, it has been used to determine the carbonyl content of vitrains in bituminous coals (Wyss, 1962) and to isolate oxo-steroids under neutral conditions (Taylor, 1958).

Enhancing Analytical Techniques

Girard's reagent T enhances the analytical capabilities in various research methodologies. For example, it has been used in gas chromatography to recover aldehydes from citrus oils for quantitative analysis (Stanley, Ikeda, Vannier & Rolle, 1961). In another application, it has been utilized in a sensitive method for measuring glyoxal and other alpha-dicarbonyl compounds (Mitchel & Birnboim, 1977).

Applications in Mass Spectrometry

The reagent has found significant use in mass spectrometry. Derivatization of small oligosaccharides with Girard's reagent T before analysis by matrix-assisted laser desorption/ionization (MALDI) has shown considerable benefits. This derivatization leads to a significant increase in sensitivity, as demonstrated in the analysis of oligosaccharides in beer (Gouw, Burgers, Trikoupis & Terlouw, 2002).

Applications in Chemical Reactions and Protection

Girard’s reagent has been used as a protective reagent for carbonyl compounds in non-aqueous solvent systems. It aids in the selective protection of less hindered or more reactive carbonyl compounds in various chemical reactions (Chihara, Waniguchi, Wakabayashi & Taya, 1983).

Environmental and Toxicological Studies

The reagent has been employed in environmental and toxicological studies, such as the determination of formaldehyde levels in ambient air (Chan & Xie, 1997). It also plays a role in understanding the degradation of sugars and quantification of α-dicarbonyls in soft drinks, relevant in the study of food science and nutrition (Lawrence, Rahmat, Makahleh & Saad, 2017).

Novel Applications and Innovations

Recent studies have explored novel applications of Girard's reagents, including their use in tunable thermomorphism and in the extraction of metals from water. This research expands the potential applications of Girard's reagents in green chemistry and environmental science (Blesic, Gunaratne, Jacquemin, Nockemann, Olejarz, Seddon & Strauss, 2014).

Safety And Hazards

Girard’s reagent T causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Girard’s reagent T is commonly used in the derivatization of nucleosides and is used to improve ionization efficiency in mass spectrometry . It is also used in the determination of 5-Formyl-2′-deoxyuridine in cellular DNA samples using liquid chromatography–tandem mass spectrometry (LC–MS/MS) technique .

properties

IUPAC Name

(2-hydrazinyl-2-oxoethyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSULOORXQBDPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)NN.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883315
Record name Betaine Hydrazide Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Girard's reagent T

CAS RN

123-46-6
Record name Girard-T reagent
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Record name Girard's reagent T
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Record name Girard's reagent T
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Record name Ethanaminium, 2-hydrazinyl-N,N,N-trimethyl-2-oxo-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Betaine Hydrazide Hydrochloride
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Record name (hydrazinocarbonylmethyl)trimethylammonium chloride
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Record name BETAINE HYDRAZIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
832
Citations
H Wetherell, M Hendrickson - The Journal of Organic Chemistry, 1959 - ACS Publications
C (O)—COOCHs, with a formyl group at position 3), and has been found capable of effecting complete separations. We have been unable to separate pheophytin a (I, R= CH3; R'= …
Number of citations: 10 pubs.acs.org
Y Zhang, B Wang, W Jin, Y Wen, L Nan, M Yang… - Analytica chimica …, 2019 - Elsevier
… Here we employed Girard's reagent T (GT) for on-target derivatization (GTOD) of reducing glycan under mild acid condition to form stable hydrazones at room temperature, allowing …
Number of citations: 53 www.sciencedirect.com
P Kiousi, AG Fragkaki, N Kioukia‐Fougia… - Drug Testing and …, 2021 - Wiley Online Library
Intact phase II steroid metabolites have poor product ion mass spectra under collision‐induced dissociation (CID) conditions. Therefore, we present herein the liquid chromatography–…
JW Gouw, PC Burgers, MA Trikoupis… - … in mass spectrometry, 2002 - Wiley Online Library
… Girard's reagent T is specific for aldehyde and keto groups. Thus reducing saccharides can be derivatized by both GTMA and Girard's reagent T… not react with Girard's reagent T, they all …
L Lamont, D Hadavi, AP Bowman… - Rapid …, 2023 - Wiley Online Library
… Derivatization with Girard's reagent T (GT) was used to overcome inefficient ionization of prostanoids in negative ionization mode due to poor deprotonation of the carboxylic acid group. …
P Wood - Lipidomics, 2017 - Springer
In lipid metabolism and during oxidative stress, a number of fatty aldehydes are generated. Detection and quantitation of these reactive aldehydes is optimally achieved by trapping …
Number of citations: 4 link.springer.com
JL Yang, HQ Yuan, JH Fu, X Luo, GM Bao - Biomedical Materials, 2023 - iopscience.iop.org
… After preparing and evaluating the antimicrobial activity of various carbon dots from different N-containing raw materials, we chosen to present the antimicrobial Girard's reagent T-based …
Number of citations: 3 iopscience.iop.org
H Haruta, H Yagi, T Iwata, S Tamura - Agricultural and Biological …, 1974 - Taylor & Francis
… To examine structure-activity relationships as plant growth retardants, Girard's reagent T … During our search for new plant growth retardants, we noted that Girard's reagent T (…
Number of citations: 1 www.tandfonline.com
YS Angelis, AG Fragkaki, P Kiousi… - Drug Testing and …, 2023 - Wiley Online Library
… In the present study, the application and evaluation of Girard Reagent T (GRT) derivatization for the simultaneous detection and significantly important identification of different phase II …
M Shamsipur, AAM Beigi, M Teymouri, SA Tash… - …, 2010 - Wiley Online Library
… The application of Ad‐SWSV to the determination of F and HMF, after their in situ derivatization with trimethylaminoacetohydrazide chloride (Girard's reagent T) at a static mercury drop …

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